molecular formula C28H24N4O2 B2514211 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953214-59-0

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide

Cat. No.: B2514211
CAS No.: 953214-59-0
M. Wt: 448.526
InChI Key: HJYCYXFQEYTSIV-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6. The phenyl ring at position 3 of the imidazopyridazine is further functionalized with a 3,3-diphenylpropanamide moiety. This structure combines aromatic and amide functionalities, which are common in bioactive molecules targeting kinases or receptors.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-34-28-16-15-26-30-25(19-32(26)31-28)22-13-8-14-23(17-22)29-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,19,24H,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYCYXFQEYTSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group at the 6-position. The phenyl group is then attached to the 3-position of the imidazo[1,2-b]pyridazine ring. The final step involves the formation of the propanamide moiety by reacting the intermediate with 3,3-diphenylpropanoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the imidazo[1,2-b]pyridazine ring may produce a partially or fully reduced compound.

Scientific Research Applications

Biological Activities

This compound has shown significant biological activities, particularly in the context of antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Compounds related to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide have demonstrated potent activity against Mycobacterium tuberculosis. Studies indicate minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM, suggesting strong potential for development as anti-tubercular agents.
  • Anti-inflammatory Properties : The presence of the imidazo[1,2-b]pyridazine moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Further research is required to elucidate the specific mechanisms involved.

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

  • Cancer Treatment : Recent studies have identified imidazo derivatives as promising candidates for cancer immunotherapy due to their ability to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of immune response pathways. Such inhibitors can enhance the efficacy of existing cancer treatments by stimulating immune responses against tumors .
  • Central Nervous System Activity : Some derivatives have been shown to possess anxiolytic properties at non-toxic doses. Animal studies indicate that these compounds can protect against convulsions induced by pentylenetetrazole, suggesting their potential use in treating anxiety disorders .

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

  • Case Study 1 : A study evaluated the efficacy of imidazo derivatives in enhancing immune responses in murine models. Treatment with these compounds resulted in significant tumor growth inhibition when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% .
  • Case Study 2 : Research on the anxiolytic effects demonstrated that specific derivatives could significantly reduce anxiety-like behaviors in rats without causing toxic side effects. This was measured through standard behavioral tests correlating with anxiety relief in humans .

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells . The exact molecular targets and pathways involved may include the inhibition of c-Met and Pim-1 kinases, which are implicated in cancer progression .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS: 953240-71-6)

  • Core : Imidazo[1,2-b]pyridazine with 6-methoxy and 3-phenyl substituents.
  • Key Differences: The acetamide group is substituted with a 4-chlorophenoxy moiety instead of diphenylpropanamide.
  • Implications: The chlorophenoxy group may increase lipophilicity and alter target selectivity compared to the diphenylpropanamide variant .
  • Molecular Weight : 408.8 vs. ~470 (estimated for the target compound).

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide (CAS: 953240-79-4)

  • Core : Shared imidazo[1,2-b]pyridazine scaffold.
  • Key Differences : A branched aliphatic chain (2-propylpentanamide) replaces the diphenylpropanamide group.
  • Implications : Reduced aromaticity may decrease π-π stacking interactions but improve metabolic stability .

Analogues with Triazolo[4,3-b]pyridazine Cores

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

  • Core : Triazolo[4,3-b]pyridazine instead of imidazo[1,2-b]pyridazine.
  • The benzimidazole-ethyl group adds steric complexity .
  • Molecular Weight : ~450 (estimated) vs. higher for the target compound.

3-(2-Methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (CAS: 1903765-30-9)

  • Core : Triazolo[4,3-b]pyridazine with thiophene substitution.
  • Key Differences : Thiophene and methoxyphenyl groups may modulate electronic properties and bioavailability compared to the target compound’s diphenylpropanamide .

Benzothiazole-Based Analogues (From Patent EP3348550A1)

N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide

  • Core : Benzothiazole instead of imidazo[1,2-b]pyridazine.

Imidazo[1,2-a]pyridine Derivatives

(E)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines

  • Core : Imidazo[1,2-a]pyridine with fluorophenyl and methyl groups.
  • Key Differences : The imidazo[1,2-a]pyridine core has a different nitrogen arrangement, which may alter binding modes in biological targets .

Comparative Analysis Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features/Implications
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, 3,3-diphenylpropanamide ~470 (estimated) High steric bulk, potential kinase target
2-(4-Chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide Imidazo[1,2-b]pyridazine 6-methoxy, 4-chlorophenoxy acetamide 408.8 Increased lipophilicity
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole 3,3-diphenylpropanamide ~380 (estimated) Reduced nitrogen content, metabolic stability
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide Triazolo[4,3-b]pyridazine 6-methoxy, benzimidazole-ethyl ~450 (estimated) Enhanced hydrogen-bonding capacity

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and as a therapeutic agent in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C28H24N4O2
  • Molecular Weight: 448.5 g/mol
  • CAS Number: 953214-59-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes and receptors, modulating their activity and influencing various cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation: It can interact with receptors involved in signal transduction pathways.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant biological activities. Some notable findings include:

Activity Description
Antimicrobial Exhibits potent activity against Mycobacterium tuberculosis with MIC90 ranging from 0.63 to 1.26 mM .
Anti-inflammatory Potential therapeutic applications in treating inflammatory diseases .
Antitumor Related compounds have shown significant antitumor activity in various cancer models .

Antimicrobial Activity

A study highlighted the effectiveness of related imidazo[1,2-b]pyridazine compounds against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC90) values indicated strong antibacterial properties, suggesting potential for development into new anti-tubercular agents .

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, one study reported that a related compound showed substantial antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 .

Mechanistic Insights

Research into the mechanism of action revealed that the compound could inhibit specific signaling pathways critical for tumor growth and proliferation. This inhibition leads to reduced cell viability in cancer cell lines .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of imidazo[1,2-b]pyridazine using 6-methoxy precursors under reflux with catalysts like Pd(OAc)₂ .
  • Aryl coupling : Suzuki-Miyaura cross-coupling to introduce the 3,3-diphenylpropanamide moiety, optimized in solvents like DMF or THF at 80–100°C .
  • Amidation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the imidazopyridazine intermediate and 3,3-diphenylpropanoic acid. Yield is sensitive to solvent polarity (e.g., DCM vs. DMF) and stoichiometric ratios . Key monitoring : TLC for reaction progress; purification via silica gel chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?

  • NMR : 1H/13C NMR confirms regiochemistry of the imidazopyridazine core and substitution patterns on phenyl rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereoelectronic effects and hydrogen-bonding networks .
  • HPLC : Assesses purity post-synthesis; C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the final amidation step?

  • Reagent optimization : Compare HATU vs. EDCI for amide bond efficiency; use 1.2–1.5 equivalents of coupling agents to drive reactions .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .
  • Side-product mitigation : Introduce protecting groups (e.g., Boc) on the imidazopyridazine nitrogen to prevent undesired side reactions .
  • Real-time monitoring : LC-MS tracks intermediates and identifies hydrolysis byproducts early .

Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values in target interaction studies?

  • Model refinement : Adjust docking parameters (e.g., solvation, flexible residues) in software like AutoDock Vina to better align with experimental data .
  • Assay validation : Confirm target enzyme activity via positive controls (e.g., known inhibitors) and rule out aggregation artifacts using dynamic light scattering .
  • Direct binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide KdK_d values independent of enzymatic activity .

Q. How should contradictory cytotoxicity results across cell lines be systematically analyzed?

  • Cell line profiling : Quantify target receptor expression via qPCR or Western blot to identify lineage-specific sensitivity .
  • Metabolic stability : Test compound degradation in cell media using LC-MS; co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic activation .
  • Orthogonal assays : Combine MTT viability with apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .

Q. What experimental approaches evaluate metabolic stability and degradation pathways in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes and NADPH; LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at methoxy groups) .
  • CYP isoform screening : Use recombinant CYP3A4/2D6 to pinpoint enzymes driving metabolism .
  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and UV light to isolate degradation products .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data and DFT-optimized geometries?

  • Resolution checks : Ensure X-ray data quality (R-factor < 0.05); re-refine using SHELXL with anisotropic displacement parameters .
  • Computational alignment : Overlay DFT-optimized structures (B3LYP/6-31G*) with crystallographic coordinates in Mercury software; analyze torsional angle deviations .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain efficacy gaps .
  • Metabolite interference : Administer the compound with/without hepatic enzyme inhibitors in vivo to isolate parent molecule effects .

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